Macrophage-activating lipopeptide-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

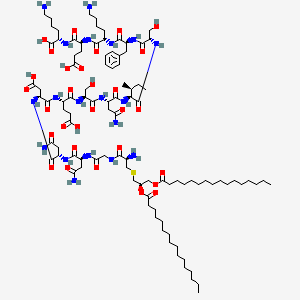

Lipoproteína activadora de macrófagos-2 es un lipopolipéptido sintético derivado de Mycoplasma fermentans. Se conoce por sus potentes propiedades inmunoestimulantes, particularmente en la activación de macrófagos y otras células inmunitarias.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Lipoproteína activadora de macrófagos-2 se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de cadenas lipídicas a un esqueleto de péptido. La síntesis típicamente involucra los siguientes pasos:

Unión de la cadena lipídica: Las cadenas lipídicas se unen al esqueleto de péptido a través de enlaces éster o amida. Este paso requiere el uso de reactivos de acoplamiento como diciclohexilcarbodiimida y N-hidroxisuccinimida.

Síntesis de péptidos: El esqueleto de péptido se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida. Esto implica la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento, con cada adición facilitada por reactivos de acoplamiento.

Purificación: El lipopolipéptido sintetizado se purifica mediante cromatografía líquida de alta resolución para eliminar cualquier impureza y garantizar que se obtenga el producto deseado.

Métodos de producción industrial

La producción industrial de lipoproteína activadora de macrófagos-2 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. La síntesis a gran escala también puede implicar el uso de sintetizadores de péptidos automatizados y técnicas de purificación avanzadas para garantizar la coherencia y la calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Lipoproteína activadora de macrófagos-2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Las cadenas lipídicas pueden sufrir reacciones de oxidación, lo que lleva a la formación de peróxidos y otros productos oxidativos.

Reducción: El esqueleto de péptido se puede reducir en condiciones específicas, alterando su estructura y función.

Sustitución: Las cadenas lipídicas se pueden sustituir por otros grupos funcionales, modificando las propiedades del lipopolipéptido.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Estas reacciones se llevan a cabo típicamente en condiciones suaves para evitar la degradación del esqueleto de péptido.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan para reducir el esqueleto de péptido. Estas reacciones se llevan a cabo en condiciones controladas para garantizar una reducción selectiva.

Sustitución: Las reacciones de sustitución implican el uso de reactivos como haluros de alquilo y cloruros de acilo. Estas reacciones se llevan a cabo típicamente en presencia de una base para facilitar el proceso de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen cadenas lipídicas oxidadas, esqueletos de péptidos reducidos y lipopolipéptidos sustituidos con propiedades modificadas.

Aplicaciones Científicas De Investigación

Lipoproteína activadora de macrófagos-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Inmunoterapia: Se utiliza como adyuvante en formulaciones de vacunas para mejorar las respuestas inmunitarias.

Investigación del cáncer: Lipoproteína activadora de macrófagos-2 se ha investigado por su potencial para activar células inmunitarias para atacar y destruir células cancerosas.

Investigación de enfermedades infecciosas: Se utiliza para estudiar la respuesta inmunitaria a varios patógenos, incluidas bacterias y virus.

Investigación de enfermedades inflamatorias: Lipoproteína activadora de macrófagos-2 se utiliza para investigar los mecanismos de inflamación y desarrollar nuevas estrategias terapéuticas para enfermedades inflamatorias como la artritis reumatoide y la sepsis.

Mecanismo De Acción

Lipoproteína activadora de macrófagos-2 ejerce sus efectos activando el receptor similar a Toll 2 y el receptor similar a Toll 6 en la superficie de las células inmunitarias. Esta activación desencadena una cascada de señalización que conduce a la producción de citoquinas proinflamatorias y quimioquinas. Los objetivos moleculares y las vías implicadas incluyen:

Activación del receptor similar a Toll: La unión de lipoproteína activadora de macrófagos-2 al receptor similar a Toll 2 y al receptor similar a Toll 6 inicia la cascada de señalización.

Vía del factor nuclear-kappa B: La activación de los receptores similares a Toll conduce a la activación de la vía del factor nuclear-kappa B, lo que da como resultado la transcripción de genes involucrados en la inflamación y las respuestas inmunitarias.

Vía de la proteína quinasa activada por mitógeno: La cascada de señalización también implica la activación de la vía de la proteína quinasa activada por mitógeno, que regula varios procesos celulares, incluida la producción de citoquinas y la proliferación celular.

Comparación Con Compuestos Similares

Lipoproteína activadora de macrófagos-2 es única en su capacidad de activar tanto el receptor similar a Toll 2 como el receptor similar a Toll 6, mientras que otros compuestos similares solo pueden activar uno de estos receptores. Algunos compuestos similares incluyen:

Pam3CSK4: Este lipopolipéptido activa el receptor similar a Toll 2 y el receptor similar a Toll 1, pero no el receptor similar a Toll 6.

FSL-1: Este lipopolipéptido activa el receptor similar a Toll 2 y el receptor similar a Toll 6, similar a la lipoproteína activadora de macrófagos-2.

Lipopolipéptido-1: Este compuesto activa el receptor similar a Toll 2 y se ha investigado por su potencial como agente inmunoterapéutico.

Lipoproteína activadora de macrófagos-2 destaca por sus potentes propiedades inmunoestimulantes y su capacidad de activar múltiples receptores similares a Toll, lo que la convierte en una herramienta valiosa en la inmunoterapia y el desarrollo de vacunas.

Propiedades

Número CAS |

250718-44-6 |

|---|---|

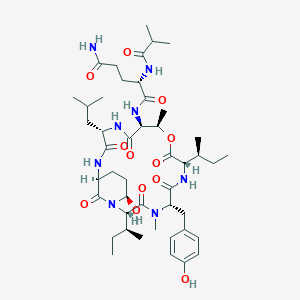

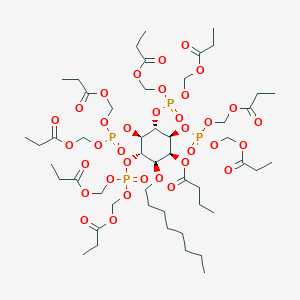

Fórmula molecular |

C99H167N19O30S |

Peso molecular |

2135.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C99H167N19O30S/c1-5-8-10-12-14-16-18-20-22-24-26-28-33-43-84(131)147-59-64(148-85(132)44-34-29-27-25-23-21-19-17-15-13-11-9-6-2)60-149-61-65(102)87(133)106-56-80(124)107-71(52-77(103)121)92(138)113-72(53-78(104)122)93(139)115-74(55-83(129)130)94(140)110-68(46-48-82(127)128)90(136)116-75(57-119)96(142)114-73(54-79(105)123)95(141)118-86(62(4)7-3)98(144)117-76(58-120)97(143)112-70(51-63-39-31-30-32-40-63)91(137)108-66(41-35-37-49-100)88(134)109-67(45-47-81(125)126)89(135)111-69(99(145)146)42-36-38-50-101/h30-32,39-40,62,64-76,86,119-120H,5-29,33-38,41-61,100-102H2,1-4H3,(H2,103,121)(H2,104,122)(H2,105,123)(H,106,133)(H,107,124)(H,108,137)(H,109,134)(H,110,140)(H,111,135)(H,112,143)(H,113,138)(H,114,142)(H,115,139)(H,116,136)(H,117,144)(H,118,141)(H,125,126)(H,127,128)(H,129,130)(H,145,146)/t62-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,86-/m0/s1 |

Clave InChI |

DMWMUMWKGKGSNW-OPMCLZTFSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide](/img/structure/B10860890.png)

![4-[4-[4-(trifluoromethoxy)phenyl]cyclohexyl]oxy-1H-triazole-5-carboxylic acid](/img/structure/B10860893.png)

![6-fluoro-9-methylpyrido[3,4-b]indole](/img/structure/B10860901.png)